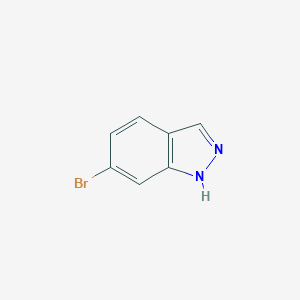

6-bromo-1H-indazole

Vue d'ensemble

Description

Le 6-bromo-1H-indazole est un composé hétérocyclique qui appartient à la famille des indazoles. Les indazoles sont connus pour leurs activités biologiques diverses et ont été largement étudiés pour leurs applications thérapeutiques potentielles. L'atome de brome en position 6 du cycle indazole améliore sa réactivité, ce qui en fait un intermédiaire précieux dans la synthèse organique et la chimie médicinale .

Applications De Recherche Scientifique

Pharmaceutical Development

Anticancer Activity:

6-Bromo-1H-indazole is recognized for its potent anticancer properties. Research indicates that it inhibits key cellular pathways responsible for cell cycle progression and apoptosis across various cancer cell lines. For instance, studies have demonstrated its efficacy against leukemia cells, exhibiting IC50 values comparable to established treatments like Imatinib .

Anti-inflammatory Properties:

This compound has been investigated as a selective inhibitor of cyclooxygenase-2 (COX-2), with molecular docking studies showing significant binding affinities. The potential for developing new anti-inflammatory drugs based on this compound derivatives is promising .

Antimicrobial Effects:

The compound exhibits notable antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. Its mechanism involves disrupting bacterial cell membranes, which enhances its potential as an antibacterial agent .

Biochemical Research

Enzyme Inhibition Studies:

this compound serves as a valuable tool in biochemical research for studying enzyme inhibition. It has been shown to inhibit bacterial enzymes involved in cell wall synthesis and DNA replication, making it a candidate for further exploration in combating infectious diseases .

Fluorescent Probes:

The compound is utilized in the synthesis of fluorescent probes essential for biological imaging and diagnostics. Its unique structural properties allow for modifications that enhance fluorescence characteristics, aiding in the visualization of biological processes .

Material Science

Polymer Formulations:

In material science, this compound can be incorporated into polymer matrices to improve material properties such as adhesion and durability. This application is particularly relevant in the development of coatings and adhesives that require enhanced performance characteristics .

Organic Synthesis

Versatile Reagent:

As a versatile reagent, this compound facilitates the synthesis of complex organic molecules. It serves as a building block for various derivatives, enabling chemists to explore structure-activity relationships effectively .

Case Studies and Data Tables

Mécanisme D'action

Target of Action

6-Bromo-1H-indazole has been found to have significant effects on various human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . It has been shown to inhibit the viability of these cells, suggesting that these cancer cells could be the primary targets of this compound .

Mode of Action

The compound interacts with its targets (cancer cells) by hindering their viability . Among the synthesized compounds, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver) when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development .

Biochemical Pathways

The compound affects the biochemical pathways associated with tumor development. It has been found to be a potent antiangiogenic agent against TNFα, VEGF, and EGF . It also showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition . These findings suggest that the compound affects the pathways associated with these cytokines, leading to its anticancer effects.

Result of Action

The result of the compound’s action is the inhibition of the viability of certain cancer cells and the inhibition of proangiogenic cytokines associated with tumor development . This leads to its anticancer, antiangiogenic, and antioxidant activities .

Analyse Biochimique

Biochemical Properties

It is known that indazole derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . These compounds have shown the ability to hinder the viability of various human cancer cell lines .

Cellular Effects

6-Bromo-1H-indazole and its derivatives have shown significant effects on various types of cells. For instance, they have been found to inhibit the growth of cancer cells such as liver, breast, and leukemia cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is complex and involves multiple interactions at the molecular level. It is believed to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that indazole derivatives can exhibit long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific data on this compound is limited, studies on similar compounds have shown that they can have threshold effects, as well as toxic or adverse effects at high doses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 6-bromo-1H-indazole implique généralement la bromation du 1H-indazole. Une méthode courante est la réaction du 1H-indazole avec du brome en présence d'un solvant approprié tel que l'acide acétique. La réaction est effectuée à température ambiante, et le produit est purifié par recristallisation .

Méthodes de production industrielle : La production industrielle de this compound peut impliquer des méthodes plus évolutives et efficaces, telles que la synthèse en flux continu. Cette approche permet un meilleur contrôle des conditions de réaction et produit des produits de pureté supérieure. L'utilisation de systèmes automatisés et de techniques de purification avancées garantit une qualité constante et réduit les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions : Le 6-bromo-1H-indazole subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.

Réactions d'oxydation et de réduction : Le cycle indazole peut être oxydé ou réduit dans des conditions spécifiques.

Réactions de couplage : Le composé peut participer à des réactions de couplage, telles que le couplage de Suzuki-Miyaura, pour former des dérivés biaryles.

Réactifs et Conditions Courants :

Substitution nucléophile : Azoture de sodium, cyanure de potassium, amines ; solvants tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) ; températures allant de la température ambiante à 100 °C.

Oxydation : Permanganate de potassium, trioxyde de chrome ; conditions acides ou basiques.

Réactions de couplage : Catalyseurs au palladium, acides boroniques ; solvants tels que le tétrahydrofurane (THF) ou le toluène ; températures allant de 50 °C à 150 °C.

Principaux Produits Formés :

Réactions de substitution : Azido-indazole, cyano-indazole, amino-indazole.

Réactions d'oxydation : Acide indazole-3-carboxylique.

Réactions de couplage : Dérivés biaryles.

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Biologie : Le composé est utilisé dans l'étude des inhibiteurs enzymatiques et des antagonistes des récepteurs.

Médecine : La recherche a indiqué son potentiel en tant qu'agent anticancéreux, anti-inflammatoire et antimicrobien.

Industrie : Le this compound est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les colorants.

5. Mécanisme d'Action

Le mécanisme d'action du this compound varie en fonction de son application. En chimie médicinale, il agit souvent en inhibant des enzymes ou des récepteurs spécifiques. Par exemple, il peut inhiber les kinases en se liant au site de liaison à l'ATP, bloquant ainsi la phosphorylation des protéines cibles. Cette inhibition peut entraîner la suppression de la prolifération cellulaire et l'induction de l'apoptose dans les cellules cancéreuses .

Cibles Moléculaires et Voies :

Comparaison Avec Des Composés Similaires

Le 6-bromo-1H-indazole peut être comparé à d'autres dérivés de l'indazole, tels que :

1H-Indazole : Le composé parent sans l'atome de brome.

5-Bromo-1H-indazole : Un autre dérivé bromé avec l'atome de brome en position 5.

6-Chloro-1H-indazole : Un dérivé chloré présentant une réactivité similaire, mais des propriétés électroniques différentes en raison de la présence de chlore au lieu du brome.

Unicité : Le this compound est unique en raison du positionnement spécifique de l'atome de brome, qui influence sa réactivité et son activité biologique. Cela en fait un composé précieux pour la synthèse ciblée et les applications de recherche .

Activité Biologique

6-Bromo-1H-indazole is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula and a molecular weight of 197.03 g/mol. The compound is characterized by its bromine substituent at the 6-position of the indazole ring, which influences its biological properties. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.8 ± 0.1 g/cm³ |

| Boiling Point | 333.8 ± 15.0 °C |

| Melting Point | 180-182 °C |

| LogP | 2.59 |

| PSA | 28.68 |

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The presence of the bromine atom enhances its reactivity, allowing it to participate in various biochemical reactions that may lead to therapeutic effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell proliferation or inflammation.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways associated with disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have demonstrated that derivatives of indazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study highlighted the anticancer properties of related indazole derivatives against colon cancer models, showing significant tumor suppression effects .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Study 1: Anticancer Efficacy

A notable study investigated the anticancer efficacy of synthetic derivatives based on indazole structures, including this compound. The results indicated significant inhibition of cancer cell proliferation and induction of apoptosis in vitro and in vivo models . The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of indazole derivatives. In this study, compounds similar to this compound were shown to reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with other indazole derivatives:

| Compound | Structure Variation | Biological Activity |

|---|---|---|

| 5-Methoxyindazole | Lacks bromine | Lower anticancer activity |

| 6-Bromoindazole | Bromine at different position | Different reactivity |

| 5-Bromo-1H-indazole | Bromine at different position | Similar but distinct effects |

Propriétés

IUPAC Name |

6-bromo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKDUJVLNZANRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591229 | |

| Record name | 6-Bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79762-54-2 | |

| Record name | 6-Bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of 6-bromo-1H-indazole on lactoperoxidase activity?

A: Research indicates that this compound acts as an inhibitor of bovine milk lactoperoxidase (LPO) []. While the exact mechanism of inhibition wasn't fully elucidated in the study, the researchers determined Ki values, indicating the potency of inhibition.

Q2: Could you elaborate on the significance of Ki values in this context?

A: The Ki value represents the inhibition constant, which is a measure of how effectively a molecule binds to an enzyme and inhibits its activity. Lower Ki values indicate stronger binding and more potent inhibition. In the study, this compound exhibited a specific Ki value, demonstrating its ability to inhibit LPO [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.